2-(Bromomethyl)-5-cyanobenzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-5-cyanobenzo[d]oxazole is a heterocyclic compound that features a benzoxazole ring substituted with a bromomethyl group at the 2-position and a cyano group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-5-cyanobenzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with a suitable aldehyde to form the benzoxazole ring, followed by bromination and cyanation reactions to introduce the bromomethyl and cyano groups, respectively .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and specific reagents can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-(Bromomethyl)-5-cyanobenzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Cycloaddition Reactions: The benzoxazole ring can participate in cycloaddition reactions, forming new heterocyclic compounds
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, which can replace the bromine atom with an azide group.
Oxidation: Reagents like potassium permanganate can oxidize the bromomethyl group to a carboxylic acid.
Cycloaddition: Catalysts such as copper(I) chloride can facilitate cycloaddition reactions.
Major Products:
Azido Derivatives: Formed from nucleophilic substitution reactions.
Carboxylic Acids: Resulting from oxidation reactions.
New Heterocycles: Produced through cycloaddition reactions
Scientific Research Applications
2-(Bromomethyl)-5-cyanobenzo[d]oxazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of advanced materials, including polymers and dyes .
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-5-cyanobenzo[d]oxazole involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the cyano group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
2-(Azidomethyl)benzo[d]oxazole: Similar structure but with an azidomethyl group instead of a bromomethyl group.
2-(Bromomethyl)oxazole: Lacks the cyano group present in 2-(Bromomethyl)-5-cyanobenzo[d]oxazole.
2-(Bromomethyl)-5-chlorobenzo[d]oxazole: Contains a chlorine atom instead of a cyano group.
Uniqueness: this compound is unique due to the presence of both bromomethyl and cyano groups, which confer distinct reactivity and potential biological activity. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets .
Properties
Molecular Formula |
C9H5BrN2O |
---|---|
Molecular Weight |
237.05 g/mol |
IUPAC Name |
2-(bromomethyl)-1,3-benzoxazole-5-carbonitrile |
InChI |
InChI=1S/C9H5BrN2O/c10-4-9-12-7-3-6(5-11)1-2-8(7)13-9/h1-3H,4H2 |
InChI Key |
YVSSBCUZBAXUIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C#N)N=C(O2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.